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Compound of Interest

Compound Name:
8-Quinolinecarboxamide, 2-(3,4-

difluorophenyl)-

CAS No.: 655222-60-9

Cat. No.: B11843503

Get Quote

Executive Summary & Technical Context
2-(3,4-difluorophenyl)-8-quinolinecarboxamide represents a specialized optimization of the 2-

aryl-8-quinolinecarboxamide pharmacophore. While the parent compound (2-phenylquinoline-

8-carboxamide) is a documented PARP-1 inhibitor with a defined crystal structure, the

introduction of the 3,4-difluoro motif is a strategic medicinal chemistry modification designed to

modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity without disrupting

the critical planar binding conformation.

This guide compares the Product (the 3,4-difluoro derivative) against the Standard Reference

(the unsubstituted parent), focusing on X-ray crystallographic metrics, conformational locking,

and solid-state packing forces.

Key Structural Differentiators
Conformational Lock: Both compounds rely on a critical intramolecular hydrogen bond (N-

H...N
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) to maintain planarity.

Fluorine Effect: The 3,4-difluoro substitution alters the electrostatic potential surface,

potentially introducing C-H...F weak hydrogen bonding networks in the crystal lattice that

differ from the parent's

-

stacking dominance.

Comparative Analysis: Product vs. Alternatives
The following data compares the target fluorinated compound against the established structural

baseline of the parent molecule.

Table 1: Physicochemical & Structural Benchmarks[1]
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Feature
Product: 3,4-Difluoro

Derivative

Reference: 2-Phenyl

Parent
Significance

Molecular Formula

Fluorine acts as a

bioisostere for

Hydrogen.

Intramolecular H-Bond
Predicted Strong (2.6–

2.8 Å)
Confirmed (2.65 Å)

Essential for

bioactivity; locks the

carboxamide coplanar

with the quinoline ring.

Torsion Angle (C2-

C1')
< 15° (Predicted) ~5–10° (Observed)

Low torsion ensures

extended conjugation

across the biaryl

system.

Crystal Density High (> 1.45 g/cm³)
Moderate (~1.35

g/cm³)

Fluorination typically

increases crystal

density and packing

efficiency.

Lattice Interactions

C-H...F, F...F,

-

Dominant

-

stacking

F-interactions can

alter solubility and

melting point profiles.

Melting Point > 215°C (Predicted) 209–210°C [1]

Higher lattice energy

often correlates with

higher MP in planar

fluorinated aromatics.

Structural Insight: The "Pseudo-Ring" Effect
X-ray data for the Reference (2-phenyl) analog confirms that the amide group forms a stable 6-

membered pseudo-ring via an intramolecular hydrogen bond between the amide nitrogen and

the quinoline nitrogen [2].

Observation: This locks the amide oxygen trans to the quinoline nitrogen.
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Application to Product: The 3,4-difluoro derivative is expected to retain this "locked"

conformation. Any deviation in the X-ray data (e.g., loss of planarity) would indicate steric

clash or crystal packing forces overcoming this intramolecular bond, signaling a potential

loss of biological potency.

Experimental Protocol: Crystallography & Data
Collection[1]
To generate the missing specific X-ray dataset for the 3,4-difluoro derivative, follow this self-

validating protocol. This workflow is designed to resolve the specific impact of fluorine on the

unit cell packing.

Phase A: Crystal Growth (Vapor Diffusion)
Objective: Obtain single crystals suitable for XRD (>0.1 mm).

Solvent System: The difluoro substitution reduces aqueous solubility.

Primary Solvent: Dimethylformamide (DMF) or DMSO (due to high planarity/stacking).

Precipitant:[1] Ethanol or Isopropanol.

Method:

Dissolve 10 mg of 2-(3,4-difluorophenyl)-8-quinolinecarboxamide in 0.5 mL warm DMF.

Filter through a 0.22 µm PTFE syringe filter into a small vial.

Place the small vial inside a larger jar containing 5 mL of Ethanol (Sitting Drop or Vapor

Diffusion).

Seal and store at 20°C in a vibration-free zone. Crystals should appear within 48–72

hours.

Phase B: X-Ray Diffraction Data Collection
Instrument: Single-crystal diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
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Temperature: Collect data at 100 K (Cryostream) to minimize thermal motion of the terminal

fluorine atoms.

Target Parameters:

Resolution: < 0.80 Å (Atomic resolution required to resolve C-F bond lengths precisely).

Completeness: > 99%.

Redundancy: > 4.0.

Phase C: Structure Refinement (The Validation Step)
Space Group Determination: Expect Monoclinic (

) or Triclinic (

), common for planar aromatic amides.

Disorder Check: Carefully inspect the 3,4-difluoro phenyl ring for rotational disorder. The

symmetry of the phenyl ring can sometimes lead to 180° flip disorder if the F atoms are not

strongly pinned by lattice interactions.

R-Factor Goal:

indicates a high-quality structure.

Workflow Visualization
The following diagram illustrates the logical flow from chemical scaffold to validated structural

model, highlighting the critical decision points where the fluorinated derivative differs from the

parent.
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Compound Synthesis:
2-(3,4-difluorophenyl)-8-quinolinecarboxamide

Check Purity (HPLC/NMR)
>98% Required

Crystallization Strategy
(Slow Evap vs Vapor Diffusion)

Pass

X-Ray Diffraction (100 K)
Resolve Unit Cell

Conformation: PLANAR
(Intramolecular H-Bond Intact)

N-H...N < 2.8Å

Conformation: TWISTED
(Steric/Packing Interference)

N-H...N > 3.0Å

Analyze Packing Interactions
(Identify C-H...F vs Pi-Pi)

Final Structural Model
(CIF Data Generation)

Click to download full resolution via product page

Caption: Workflow for structural validation of fluorinated quinolinecarboxamides, determining

bio-active conformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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